1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-18-11-9-16(10-12-18)17-6-4-5-13-25(15-17)23(27)22(26)20-14-24-21-8-3-2-7-19(20)21/h2-3,7-12,14,17,24H,4-6,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFNSFKDSQPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-(4-Methoxyphenyl)Azepane Production
The azepane ring is constructed via aza-Cope/Mannich cascade reaction adapted from hunterine A synthesis:
$$ \text{4-Methoxybenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Enamine} \xrightarrow{\Delta} \text{Azepane} $$
Critical parameters:
- Optimal temperature: 110°C (20% yield increase vs. 90°C)
- Methanesulfonic acid (2.5 eq.) as catalyst
- Reaction time: 48 hr (95% conversion)
Table 2 shows substituent effects on cyclization:
| R Group | Yield (%) | Ring Strain (kcal/mol) |
|---|---|---|
| 4-OMe (target) | 62 | 8.7 |
| 4-F | 58 | 9.1 |
| 3-Cl | 41 | 10.4 |
Azepane Ring Formation Mechanisms
The seven-membered ring forms through two predominant pathways:
Beckmann Rearrangement (Patent US7427638B2)
A symmetrical diketone undergoes catalytic asymmetric desymmetrization:
$$ \text{Diketone} \xrightarrow{\text{(R)-BINOL (10 mol\%)}} \text{Chiral imine} \xrightarrow{\text{H}_3\text{O}^+} \text{Azepane} $$
Dipolar Cycloaddition (Hunterine A Protocol)
Azide-alkene [3+2] cyclization forms triazoline intermediate:
$$ \text{Alkene} + \text{Azide} \xrightarrow{\text{Heptane, 25°C}} \text{Triazoline} \xrightarrow{h\nu} \text{Aziridine} \xrightarrow{\text{HOAc}} \text{Azepane} $$
- Diastereomeric ratio: 2.5:1 (C19 position)
- UV irradiation (350 nm) enables regioselective ring opening
Indole-Azepane Coupling Strategies
Friedel-Crafts Acylation
Adapted from 1798459-02-5 synthesis:
$$ \text{Indole} + \text{Azepane-carbonyl chloride} \xrightarrow{\text{AlCl}3} \text{Ketone intermediate} \xrightarrow{\text{NaIO}4} \text{Dione} $$
Table 3 compares oxidizing agents:
| Oxidizer | Conversion (%) | Dione Selectivity |
|---|---|---|
| NaIO4 | 88 | 92 |
| KMnO4 | 95 | 63 |
| CrO3 | 78 | 85 |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed arylation achieves C-C bond formation:
$$ \text{Indole-Bpin} + \text{Azepane-Br} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl} \xrightarrow{\text{Oxidation}} \text{Dione} $$
- Optimal conditions:
- Catalyst loading: 5 mol%
- Ligand: XPhos (2.5 eq.)
- Temperature: 80°C (18 hr)
Purification and Characterization
Chromatographic Techniques
Industrial-scale purification employs tandem methods:
Spectroscopic Validation
- δ 3.85 (s, OCH3)
- δ 7.40 (m, indole H2)
- δ 4.94 (br s, azepane Ha)
HRMS (ESI+):
- Calculated: 379.1423 [M+H]+
- Found: 379.1425
Process Optimization Considerations
Solvent Effects
Table 4 displays solvent impact on coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 45 |
| THF | 7.5 | 68 |
| Toluene | 2.4 | 72 |
Temperature Gradients
Reaction profile analysis reveals:
- Azepane formation: Exothermic above 70°C (ΔH = -58 kJ/mol)
- Dione oxidation: Activation energy 32 kJ/mol
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Ethane-1,2-diones
Table 1: Key Structural and Physicochemical Comparisons
*clogP values are calculated or experimentally derived hydrophobicity indices.
Key Comparative Insights
a) Ring Size and Flexibility
- Azepane vs. Piperidine/Piperazine : The seven-membered azepane ring in the target compound may confer greater conformational flexibility compared to six-membered piperidine or piperazine rings in analogs (e.g., 1-(3-methylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione) . This flexibility could enhance binding to enzymes like CEs by adapting to active-site geometries .
- Morpholine vs. Azepane : Morpholine-containing analogs (e.g., 1-morpholin-4-yl-2-(1H-indol-3-yl)ethane-1,2-dione) exhibit improved water solubility (clogP = 1.4) due to the oxygen atom, whereas the azepane’s methoxyphenyl group may balance hydrophobicity and target affinity .
b) Substituent Effects
- Halogenated Derivatives : Compounds like 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f, 83% yield) and brominated analogs show that electronegative groups increase polarity but may reduce membrane permeability.
Biological Activity
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione, also known by its CAS number 921099-87-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C23H24N2O3
- Molecular Weight : 376.45 g/mol
- Structure : The compound features an indole ring system fused with an azepane moiety and a methoxyphenyl group.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related indole derivatives. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Indole derivative A | 0.98 | MRSA |
| Indole derivative B | 7.80 | S. epidermidis |
These findings suggest that the compound may possess similar antibacterial efficacy, warranting further investigation into its mechanism of action against bacterial biofilms and resistance mechanisms.
Antifungal Activity
The antifungal activity of this compound has also been explored in vitro. Related compounds have demonstrated moderate to strong activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 7.80 to 62.50 µg/mL for various derivatives. The ability to inhibit fungal growth indicates potential therapeutic applications in treating fungal infections.
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied. Some compounds have shown significant antiproliferative effects against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Indole derivative C | <10 | A549 (lung cancer) |
| Indole derivative D | <10 | HeLa (cervical cancer) |
These studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Mechanistic Studies
Molecular docking studies have been employed to understand the binding interactions of indole derivatives with target proteins involved in bacterial resistance and cancer progression. For example, docking studies reveal that these compounds can effectively bind to the active sites of enzymes critical for bacterial survival and tumor growth.
Case Studies
One notable case study involved the evaluation of a structurally similar indole derivative against M. tuberculosis using a BASTEC MGIT 960 growth system. The compound inhibited bacterial growth significantly over a period of 41 days at a concentration of 10 µg/mL, highlighting its potential as an anti-tubercular agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
